1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine
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Overview
Description
1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring and a sulfonyl group attached to a substituted phenyl ring
Preparation Methods
The synthesis of 1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The ethoxy, isopropyl, and methyl groups are introduced through various organic reactions, such as Friedel-Crafts alkylation and etherification. The sulfonyl group is then added using sulfonation reactions. Finally, the pyrrolidine ring is attached through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where various nucleophiles can replace the existing substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The pyrrolidine ring can also interact with various receptors, modulating their function. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]pyrrolidine: This compound has a similar structure but with different positions of the substituents on the phenyl ring, leading to different chemical and biological properties.
Pyrrolidine-2,5-dione: This compound has a similar pyrrolidine ring but lacks the sulfonyl group, resulting in different reactivity and applications.
1-(4-ethoxy-5-isopropyl-2-methylphenyl)-2,2-dimethylpropan-1-ol: This compound has a similar phenyl ring but with different functional groups, leading to different chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H25NO3S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
1-(4-ethoxy-2-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C16H25NO3S/c1-5-20-15-10-13(4)16(11-14(15)12(2)3)21(18,19)17-8-6-7-9-17/h10-12H,5-9H2,1-4H3 |
InChI Key |
SRXGEFFAXWILKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)N2CCCC2)C(C)C |
Origin of Product |
United States |
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